4,5-Dihydro-3-isopropylfuran-2(3H)-one
Description
4,5-Dihydro-3-isopropylfuran-2(3H)-one is a lactone derivative featuring a partially saturated furan ring (dihydrofuran) with an isopropyl substituent at the C3 position and a ketone group at C2. This structure places it within the broader class of dihydrofuran-2(3H)-ones, which are notable for their applications in flavors, fragrances, and pharmaceutical intermediates.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-3-4-9-7(6)8/h5-6H,3-4H2,1-2H3 |
InChI Key |
DIJBVDNZHHSFOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCOC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts 4,5-Dihydro-3-isopropylfuran-2(3H)-one with two related dihydrofuran derivatives:
Key Observations:
- Substituent Effects : The isopropyl group in the target compound offers moderate steric bulk compared to the bromine/phenyl groups in the dibromo derivative or the bulky cyclohexenylpropyl group in the C5-substituted analog . These differences influence solubility, reactivity, and application.
- Molecular Weight: The cyclohexenylpropyl-substituted furanone (222.32 g/mol) is significantly heavier than the target compound (142.15 g/mol), suggesting divergent physical properties such as melting point and volatility.
Reactivity and Functional Group Analysis
- Ketone Reactivity : The ketone at C2 in this compound renders it susceptible to nucleophilic additions or reductions, similar to other lactones. This contrasts with the brominated dihydrofuran , where electrophilic aromatic substitution or halogen-specific reactions (e.g., Suzuki coupling) dominate.
- Ring Saturation : Partial saturation in the furan ring enhances stability compared to fully unsaturated furans, but reduces aromaticity, affecting electronic properties.
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